molecular formula C23H25FN4O3 B2627565 5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1396774-09-6

5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2627565
CAS No.: 1396774-09-6
M. Wt: 424.476
InChI Key: UUCLZMUSOUUDMH-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
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Biological Activity

5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23FN4O2C_{19}H_{23}FN_{4}O_{2}, with a molecular weight of 358.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H23FN4O2C_{19}H_{23}FN_{4}O_{2}
Molecular Weight358.4 g/mol
CAS Number1396630-55-9

Research indicates that compounds similar to this compound may interact with nucleoside transporters, potentially inhibiting their function. This inhibition can disrupt the salvage pathways for nucleotide biosynthesis, which are crucial for cellular metabolism and proliferation.

Biochemical Pathways:

  • Nucleoside Transport Inhibition: The compound may inhibit nucleoside transporters, affecting nucleotide biosynthesis.
  • Acidic Environment Influence: The activity of similar compounds has been noted to increase in acidic environments, suggesting that pH levels could influence efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundIC50 (µM)Cell Line
Isoxazole derivative A0.48MCF-7
Isoxazole derivative B0.78HCT-116
5-cyclopropyl-N-(...)TBDTBD

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by increasing caspase activity . This suggests that 5-cyclopropyl-N-(...) may also possess similar properties.

Anticonvulsant Activity

In addition to anticancer properties, derivatives of cyclopropyl-piperazine compounds have been screened for anticonvulsant activity. In initial tests using maximal electroshock (MES) and pentylenetetrazole (PTZ) models, some derivatives showed superior efficacy compared to traditional antiepileptic drugs like phenytoin .

Case Studies and Research Findings

  • Anticancer Activity Study : A study on isoxazole derivatives indicated that certain substitutions on the phenyl ring significantly enhance biological activity against cancer cell lines. The presence of electron-withdrawing groups was crucial for achieving high potency .
  • Anticonvulsant Screening : A series of cyclopropyl-piperazine derivatives were tested for anticonvulsant properties, revealing that some compounds were more effective than established treatments, indicating a promising avenue for drug development in epilepsy .

Properties

IUPAC Name

5-cyclopropyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c24-17-5-7-18(8-6-17)27-9-11-28(12-10-27)20(21-2-1-13-30-21)15-25-23(29)19-14-22(31-26-19)16-3-4-16/h1-2,5-8,13-14,16,20H,3-4,9-12,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCLZMUSOUUDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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